molecular formula C15H24N2O B13199559 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

Cat. No.: B13199559
M. Wt: 248.36 g/mol
InChI Key: WDVRWUAUJILCPA-UHFFFAOYSA-N
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Description

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide is a chemical compound with the molecular formula C13H20N2O It is known for its unique structure, which includes an amino group, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide typically involves the reaction of appropriate amines with acylating agents. One common method is the reaction of 2-methylphenylacetic acid with 3-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-methyl-N-[1-(2-chlorophenyl)ethyl]pentanamide
  • 2-amino-3-methyl-N-[1-(2-fluorophenyl)ethyl]pentanamide
  • 2-amino-3-methyl-N-[1-(2-bromophenyl)ethyl]pentanamide

Uniqueness

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. The presence of the methyl group can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide

InChI

InChI=1S/C15H24N2O/c1-5-10(2)14(16)15(18)17-12(4)13-9-7-6-8-11(13)3/h6-10,12,14H,5,16H2,1-4H3,(H,17,18)

InChI Key

WDVRWUAUJILCPA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C1=CC=CC=C1C)N

Origin of Product

United States

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